Cas no 86345-44-0 (2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure
86345-44-0 structure
Nome del prodotto:2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Numero CAS:86345-44-0
MF:C13H9NO3
MW:227.215463399887
MDL:MFCD11868788
CID:840957
PubChem ID:343030

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (ACI)
    • NSC 381783
    • AS-67795
    • NSC381783
    • NSC-381783
    • 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid
    • DTXSID001006724
    • CHEMBL510255
    • BDBM50260774
    • DB-338671
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylicacid
    • EN300-7444983
    • SY109247
    • 86345-44-0
    • L10091
    • AKOS016000696
    • MFCD11868788
    • CS-0260057
    • MDL: MFCD11868788
    • Inchi: 1S/C13H9NO3/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)
    • Chiave InChI: YBXIFUGEUZCJFX-UHFFFAOYSA-N
    • Sorrisi: O=C(C1NC2=C(OC(C3C=CC=CC=3)=C2)C=1)O

Proprietà calcolate

  • Massa esatta: 227.058243149g/mol
  • Massa monoisotopica: 227.058243149g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 301
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 66.2Ų

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D767478-1g
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
1g
$460 2024-06-07
eNovation Chemicals LLC
D767478-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$185 2024-06-07
Enamine
EN300-7444983-2.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
2.5g
$1174.0 2024-05-23
Enamine
EN300-7444983-0.1g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.1g
$188.0 2024-05-23
Chemenu
CM196814-100mg
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
100mg
$*** 2023-05-29
Enamine
EN300-7444983-0.05g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.05g
$128.0 2024-05-23
Enamine
EN300-7444983-0.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.5g
$468.0 2024-05-23
Enamine
EN300-7444983-10.0g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
10.0g
$2577.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330727-1g
2-Phenyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95+%
1g
¥3852.00 2024-04-28
1PlusChem
1P004MRL-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$139.00 2023-12-16

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  reflux
Riferimento
The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors
Sparey, Tim; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3386-3391

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Reagents: Water ;  cooled
2.3 Solvents: Toluene ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Water ;  cooled
Riferimento
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → reflux; 6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Solvents: Water ;  cooled
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Riferimento
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
2.2 Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Water ;  cooled
Riferimento
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Reagents: Water ;  cooled
1.3 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Riferimento
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Riferimento
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
1.2 Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Riferimento
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Riferimento
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Raw materials

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Preparation Products

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd